N-(4-methoxybenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine

ALK5 Inhibition Kinase Selectivity Thiazole SAR

N-(4-Methoxybenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine (CAS 921102-37-6) is a synthetic organic small molecule belonging to the class of 2-methylthiazole derivatives. Public databases and vendor catalogs describe it as an N-benzyl-substituted α-methyl thiazole amine.

Molecular Formula C14H18N2OS
Molecular Weight 262.37 g/mol
CAS No. 921102-37-6
Cat. No. B1419193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine
CAS921102-37-6
Molecular FormulaC14H18N2OS
Molecular Weight262.37 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C(C)NCC2=CC=C(C=C2)OC
InChIInChI=1S/C14H18N2OS/c1-10(14-9-18-11(2)16-14)15-8-12-4-6-13(17-3)7-5-12/h4-7,9-10,15H,8H2,1-3H3
InChIKeyAOYGNKWYXJKAIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxybenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine (CAS 921102-37-6): A Synthetic Thiazole Building Block for Targeted Probe Discovery


N-(4-Methoxybenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine (CAS 921102-37-6) is a synthetic organic small molecule belonging to the class of 2-methylthiazole derivatives. Public databases and vendor catalogs describe it as an N-benzyl-substituted α-methyl thiazole amine [1]. Its computed physicochemical properties include a molecular weight of 262.37 g/mol, a calculated logP of 2.6–3.7, a topological polar surface area of 62.39 Ų, and a single hydrogen bond donor [1]. The compound is synthesized and stocked by multiple research chemical suppliers at purities typically ≥95%, suggesting its role as a building block or fragment-like molecule for medicinal chemistry campaigns, rather than a fully characterized biological probe .

Why Generic Substitution of 2-Methylthiazol-4-yl Ethanamine Scaffolds is Scientifically Unsupported for N-(4-Methoxybenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine (CAS 921102-37-6)


Generic substitution among compounds containing the 2-methylthiazol-4-yl ethanamine core is not advisable due to the profound impact of the N-(4-methoxybenzyl) substituent on molecular recognition. Computational predictions indicate that the specific combination of this lipophilic group and the α-methyl branch generates a distinct three-dimensional pharmacophore, as reflected in its unique computed logP (2.6–3.7) and topological polar surface area (62.39 Ų) relative to simpler analogs like 1-(2-methylthiazol-4-yl)ethanamine (CAS 317830-81-2) [1]. While this structural differentiation is chemically rational, critical quantitative evidence linking these specific differences to a measurable biological outcome for this exact compound is currently absent from primary literature [1].

Critical Evidence Gap Analysis: The Absence of Comparator-Based, Quantitative Differentiation for N-(4-Methoxybenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine (CAS 921102-37-6)


Absence of Peer-Reviewed Comparative Biological Data Against Any Analog

A thorough search of primary research papers and patent literature, excluding prohibited vendor sites, yields no peer-reviewed study that reports a potency, affinity, or selectivity value for N-(4-methoxybenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine. The most analogous work, such as recent thiazole-based ALK5 inhibitor programs, reports data for structurally distinct molecules like compound 29b (IC50 = 3.7 nM for ALK5) but does not include the target compound [1]. Its own CAS number (921102-37-6) does not appear in any primary assay result [1][2].

ALK5 Inhibition Kinase Selectivity Thiazole SAR

Missing Head-to-Head Physicochemical Characterization Against Procurement Alternatives

No primary reference was found providing experimentally measured aqueous solubility, logD, pKa, or permeability data for the target compound. Available data are limited to computed descriptors from PubChem (XLogP3-AA = 2.6) and vendor listings (logP ~3.7), which exhibit variance [1][2]. The key comparator, 1-(2-methylthiazol-4-yl)ethanamine (CAS 317830-81-2), has a simpler profile but also lacks comparable experimental measurements in the context of the same study [2].

Physicochemical Profiling Chemical Property Comparison Analytical Chemistry

Unsubstantiated Application Scenarios for CAS 921102-37-6 Given the Absence of Product-Specific Evidence


Use as a Starting Point for Academic Medicinal Chemistry Iteration (No Evidence-Supported Differentiation)

Given its status as a purchasable, single-compound building block, the primary utility for this compound would be in early-stage, in-house medicinal chemistry for target-agnostic screening or library synthesis, where specific performance data is generated internally rather than selected for . However, this scenario provides no basis for choosing it over another fragment or scaffold available from the same vendors, as no publicly available data indicates it possesses a preliminary hit profile against any target .

Procurement as a Chemical Standard or Negative Control (Unvalidated)

A researcher could theoretically use this compound as an inactive analog or negative control for a thiazole-based probe series. This application is currently unsupported by any published evidence confirming its lack of activity at the desired target, making it an unscientific procurement choice without further in-house validation .

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